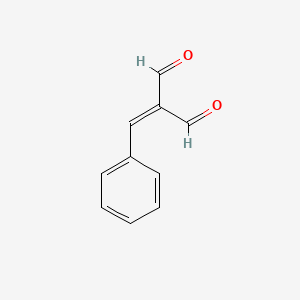
Benzylidenemalonaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzylidenemalonaldehyde, also known as benzalmalonic dialdehyde, is an organic compound with the molecular formula C₁₀H₈O₂ and a molecular weight of 160.1693 g/mol It is characterized by the presence of a benzylidene group attached to a malonaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzylidenemalonaldehyde can be synthesized through the Knoevenagel condensation reaction, which involves the reaction of benzaldehyde with malononitrile in the presence of a base catalyst . The reaction typically occurs under mild conditions, with the use of solvents such as ethyl acetate and catalysts like Ti-Al-Mg hydrotalcite. The reaction is carried out at around 60°C, achieving high selectivity and conversion rates .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Knoevenagel condensation remains a viable method for large-scale synthesis. The use of solid base catalysts and green chemistry principles can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: Benzylidenemalonaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Benzylidenemalonaldehyde has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of benzylidenemalonaldehyde involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity allows it to participate in enzyme-catalyzed reactions, influencing metabolic pathways and cellular processes . The specific molecular targets and pathways depend on the context of its application, such as in drug development or biochemical research .
Comparison with Similar Compounds
Benzylideneacetone: A compound with a similar benzylidene group but different functional groups.
Benzylidene chloride: Contains a benzylidene group with chlorine substituents.
Benzylidene acetal: Used as a protecting group in synthetic organic chemistry.
Uniqueness: Benzylidenemalonaldehyde is unique due to its specific combination of a benzylidene group and a malonaldehyde moiety.
Properties
CAS No. |
82700-43-4 |
|---|---|
Molecular Formula |
C10H8O2 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
2-benzylidenepropanedial |
InChI |
InChI=1S/C10H8O2/c11-7-10(8-12)6-9-4-2-1-3-5-9/h1-8H |
InChI Key |
XMXUYXIFVYQLKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















